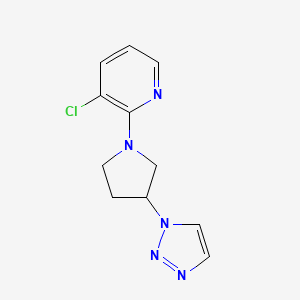

2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine

Description

Properties

IUPAC Name |

3-chloro-2-[3-(triazol-1-yl)pyrrolidin-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOZDVIBBMDLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine typically involves multiple steps, starting with the formation of the pyridine core One common approach is the reaction of 3-chloropyridine with a suitable pyrrolidine derivative under controlled conditions to introduce the pyrrolidine ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product. Continuous flow chemistry can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine can undergo various chemical reactions, including:

Oxidation: The chloro group on the pyridine ring can be oxidized to form a chloro-pyridine oxide.

Reduction: The compound can be reduced to remove the chloro group, resulting in a different pyridine derivative.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Chloro-pyridine oxide

Reduction: Chloro-free pyridine derivative

Substitution: Various substituted triazole derivatives

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may also interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

- Triazole vs. Thiazole/Indole Systems : The target compound’s triazole-pyrrolidine motif offers superior metabolic stability compared to thiazole-indole systems (e.g., 3i in ), which may degrade under acidic conditions due to thiazole lability .

- Fluorinated Analogues : Fluorinated triazole derivatives () exhibit enhanced hydrophobicity and thermal stability, contrasting with the chloropyridine core’s polar nature .

- Ionic vs. Neutral Structures : Quaternary ammonium compounds like 3-ethyl-1-(o-tolyl)-tetrahydropyrimidinium iodide () display ionic solubility profiles, whereas the target compound’s neutral triazole-pyridine system favors membrane permeability .

Physicochemical and Analytical Data

- Elemental Analysis: While data for the target compound is absent, analogous triazole systems (e.g., C${26}$H${20}$N$4$O$2$S$_2$ in ) show minor deviations in calculated vs. found C/H/N percentages (e.g., 64.44% vs. 64.19% C), suggesting high synthetic purity .

Functional and Application Differences

- Drug Design : The triazole-pyridine scaffold is favored in kinase inhibitor design due to its hydrogen-bonding capacity, whereas thiazole-indole systems () are more common in antimicrobial agents .

- Material Science: Fluorinated triazoles () are utilized in coatings for their hydrophobicity, while the chloropyridine moiety may serve as a halogen-bond donor in supramolecular chemistry .

Biological Activity

The compound 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro group and a triazole-pyrrolidine moiety. The molecular formula is with a molecular weight of approximately 239.70 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it may inhibit enzymes like thymidylate synthase and topoisomerase, which are crucial in DNA synthesis and repair.

- Receptor Modulation : The pyrrolidine ring can interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole-pyridine compounds can effectively inhibit bacterial growth and are being explored as potential treatments for resistant strains of bacteria.

Anticancer Potential

Several studies have highlighted the anticancer activities of triazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways essential for cell survival.

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Antimicrobial | 12.0 | |

| Compound C | Antiviral | 8.5 |

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. This activity could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of triazole-pyrrolidine derivatives:

- Synthesis and Evaluation : A study synthesized various triazole-pyrrolidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain substitutions on the pyridine ring enhanced biological activity significantly .

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to control groups, suggesting potential efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.